JWH 019 N-(6-fluorohexyl) isomer is a synthetic cannabinoid that belongs to the class of compounds known as aminoalkylindoles. This compound is structurally related to other synthetic cannabinoids and has been studied for its potential psychoactive effects. The compound is often included in discussions regarding novel psychoactive substances due to its presence in various herbal blends marketed as legal alternatives to cannabis.
JWH 019 was first synthesized by John W. Huffman, a chemist known for his work on cannabinoid receptor agonists. It has been identified in various herbal products and has raised concerns regarding its safety and legality. The compound is frequently analyzed in forensic toxicology due to its presence in drug testing contexts, particularly in urine and oral fluid samples .
JWH 019 is classified as a synthetic cannabinoid receptor agonist. It interacts with the cannabinoid receptors in the brain, primarily the CB1 receptor, mimicking the effects of delta-9-tetrahydrocannabinol, the active component of cannabis. This classification places it within a broader category of substances that are often referred to as "designer drugs" or "novel psychoactive substances" .
The synthesis of JWH 019 involves several chemical reactions typically conducted in a laboratory setting. The process begins with the preparation of 1-pentylindole, which serves as a precursor. The introduction of the fluorinated side chain is achieved through alkylation reactions.
The molecular structure of JWH 019 N-(6-fluorohexyl) features an indole core with a hexyl side chain substituted at the nitrogen atom with a fluorine atom at the sixth position. This structural modification significantly influences its binding affinity to cannabinoid receptors.
JWH 019 undergoes various metabolic transformations once introduced into biological systems. Key reactions include:
These metabolic pathways are primarily facilitated by cytochrome P450 enzymes, particularly CYP1A2, which plays a critical role in the oxidative metabolism of JWH 019 . Analytical methods such as liquid chromatography-tandem mass spectrometry are employed to identify these metabolites in biological samples.
JWH 019 exerts its effects by binding to cannabinoid receptors in the central nervous system, particularly CB1 receptors. This binding leads to activation of downstream signaling pathways that influence neurotransmitter release, resulting in psychoactive effects similar to those produced by natural cannabinoids.
Pharmacological studies indicate that JWH 019 has a slower onset of action compared to natural cannabinoids, with an effective dose range identified through animal studies . Its binding affinity and efficacy vary based on structural modifications compared to other cannabinoids.
Relevant data from analytical studies indicate that JWH 019 can be detected at low concentrations (nanogram levels) using advanced chromatographic techniques .
JWH 019 is primarily utilized in research settings to study cannabinoid receptor interactions and their pharmacological implications. Its role as a synthetic cannabinoid makes it valuable for:
Research continues into the safety profiles and long-term effects of compounds like JWH 019, especially given their prevalence in designer drug markets .
CAS No.: 17355-83-8
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: